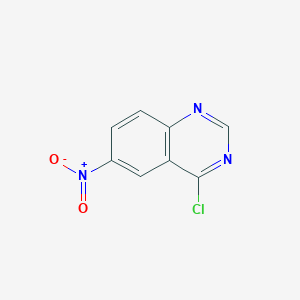

4-Chloro-6-nitroquinazoline

Descripción general

Descripción

4-Chloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:

Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.

Nitration: The 4-chloroquinazolin-2-one is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position, yielding 4-chloro-6-nitroquinazolin-2-one.

Reduction: The nitro group can be reduced to an amino group if required for further modifications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement with amines, alcohols, and thiols.

Amination with Primary/Secondary Amines

Example : Reaction with 3,4-dichloro-6-fluoroaniline :

Reaction equation :

Conditions :

Table 1: Selected Amine Substitution Reactions

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,4-Dichloro-6-fluoroaniline | 4-(3,4-Dichloro-6-fluoroanilino)-6-nitroquinazoline | 82 | |

| n-Propylamine | 4-Propylamino-6-nitroquinazoline | 78 | |

| Aniline | 4-Anilino-6-nitroquinazoline | 70 |

Radical-Mediated Reactions (SRN1 Mechanism)

4-Chloro-6-nitroquinazoline participates in radical chain reactions with nitroalkanes under phase-transfer conditions .

Reaction with 2-Nitropropane

Reaction equation :

Key findings :

Table 2: Radical Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium hydroxide (TBAOH) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Light requirement | UV irradiation |

Reduction Reactions

The nitro group at position 6 is reducible to an amine, enabling access to diaminoquinazoline derivatives .

Catalytic Hydrogenation

Example : Reduction to 4-chloro-6-aminoquinazoline :

Reaction equation :

Conditions :

Chemoselective Reduction

Using hydrazine hydrate and FeCl₃ in ethanol :

Reaction equation :

Conditions :

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

4-Chloro-6-nitroquinazoline serves as a crucial intermediate in synthesizing various pharmaceutical agents, especially anticancer drugs. Its structural properties allow it to interact with biological targets effectively.

- Case Study: Research has shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases associated with cancer proliferation. For instance, compounds developed from this quinazoline have demonstrated significant activity against non-small cell lung cancer (NSCLC) cell lines, with some derivatives achieving IC50 values as low as 2.0 µM against T98G cells .

| Compound | Target Cancer Type | IC50 (µM) |

|---|---|---|

| 10b | HCT-116 | 2.8 |

| 10b | T98G | 2.0 |

Enzyme Inhibition Studies:

The compound is utilized to study enzyme inhibition mechanisms, particularly focusing on receptor interactions that are pivotal in cancer biology. Its ability to inhibit the epidermal growth factor receptor (EGFR) family has been documented, making it a valuable tool in understanding cancer signaling pathways .

Biochemical Research

Investigating Biological Pathways:

In biochemical studies, this compound is employed to explore enzyme inhibition and receptor binding dynamics. This research helps elucidate various biological mechanisms and disease pathways.

- Example Application: The compound has been used to study its interaction with enzymes and receptors involved in cancer progression, providing insights into potential therapeutic targets .

Agricultural Chemistry

Development of Agrochemicals:

In agricultural research, this compound is recognized for its role in synthesizing herbicides and pesticides. Its unique chemical properties make it suitable for targeting specific plant processes.

- Application Example: The compound acts as a building block for developing agrochemicals that enhance crop protection by selectively inhibiting plant growth regulators .

Material Science

Specialized Materials Development:

The compound's chemical properties are explored for creating specialized materials, including polymers and coatings. Its stability and reactivity can be harnessed to develop materials with specific functional characteristics.

Analytical Chemistry

Analytical Methods:

this compound is utilized in various analytical techniques such as chromatography and spectroscopy. It aids in identifying and quantifying other compounds within complex mixtures.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-nitroquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparación Con Compuestos Similares

4,7-Dichloro-6-nitroquinazoline: Similar structure with an additional chlorine atom, used in the synthesis of tyrosine kinase inhibitors.

4-Amino-6-nitroquinazoline: Formed by the reduction of 4-Chloro-6-nitroquinazoline, used in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Actividad Biológica

4-Chloro-6-nitroquinazoline is a member of the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group at specific positions on the quinazoline ring, which significantly influence its reactivity and biological properties. The compound can be synthesized through a multi-step process involving the condensation of 2-amino-4-chlorobenzoic acid with formamide, followed by nitration to introduce the nitro group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Tyrosine Kinase Inhibition : This compound acts as an inhibitor of tyrosine kinases, which are crucial in regulating cell proliferation and survival. By binding to these kinases, this compound can disrupt signaling pathways that promote cancer cell growth .

- Shikimate Pathway Interference : It has been shown to affect the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids in bacteria and plants. This action suggests potential antimicrobial properties against pathogenic organisms.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, it has been evaluated against non-small cell lung cancer (NSCLC) cells, demonstrating inhibition of growth associated with tyrosine kinase activity .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the quinazoline ring have been explored to enhance potency. For example, derivatives with electron-donating groups at position 6 showed improved activity against EGFR-mutant NSCLC cells compared to their parent compounds .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

- Mycobacterial Activity : In vitro screening has revealed that certain derivatives possess significant anti-mycobacterial activity. These compounds were found to be more effective than their precursors, indicating that structural modifications can enhance their antimicrobial efficacy .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-chloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSFEDULGODDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463364 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-16-8 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.